2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone
Description
This compound is a sulfonamide-containing small molecule characterized by a piperidine core sulfonylated at the 1-position by a 3,5-dimethylisoxazole moiety. The 4-position of the piperidine is further linked to a piperazine-substituted ethanone group. Its molecular formula is C₁₇H₂₅N₅O₄S, with a molecular weight of 395.47 g/mol (estimated from structural analogs in ).
Properties
Molecular Formula |
C16H26N4O4S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C16H26N4O4S/c1-12-16(13(2)24-18-12)25(22,23)20-7-3-14(4-8-20)11-15(21)19-9-5-17-6-10-19/h14,17H,3-11H2,1-2H3 |
InChI Key |
BWFUCCVTQQXJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CC(=O)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the isoxazole ring: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using a base and a solvent like ethanol.
Sulfonylation of the piperidine ring: The piperidine ring is then sulfonylated using reagents like sulfonyl chlorides in the presence of a base.
Acetylation and coupling: The final step involves the acetylation of the piperidine ring and coupling with piperazine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of sulfonylated piperidine/piperazine derivatives. Below is a detailed comparison with structurally similar compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Diversity :
- The target compound features a piperidine sulfonyl group, distinguishing it from analogs with piperazine sulfonyl (e.g., 6d) or aryl-piperazine (e.g., STK936437) moieties.
- Compounds like 6d and 6i in incorporate bulky benzhydryl or bis(4-fluorophenyl) groups, which may enhance receptor binding but reduce solubility.
Synthetic Accessibility :
- Analogs such as 6d–6l () were synthesized with yields ranging from 55% to 85% , suggesting feasible routes for the target compound.
- The use of CH₂Cl₂ as a solvent in the oxidation of thioether precursors (e.g., compound 13 in ) highlights a common synthetic strategy for sulfonyl derivatives.
Physicochemical Properties :
- The 4-methoxyphenyl sulfonyl analog () has a higher molecular weight (393.46 g/mol ) than the fluorophenyl derivative (317.36 g/mol ), indicating substituent-driven variability in lipophilicity.
- Melting points for benzhydryl-substituted compounds (e.g., 6d : 198–200°C) suggest higher crystallinity compared to smaller analogs.
Biological Activity
The compound 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 474.52 g/mol. The compound features a piperidine ring substituted with a sulfonyl group derived from 3,5-dimethyl-1,2-oxazole and a piperazine moiety.
Anticancer Properties
Recent studies have investigated the anticancer potential of similar compounds featuring oxazole and piperidine structures. For instance, derivatives with similar frameworks have shown promising cytotoxic effects against various cancer cell lines. A notable finding was that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating enhanced potency against glioma cells .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 5f | 5.13 | C6 (glioma) | Induces apoptosis |
| 5-FU | 8.34 | C6 (glioma) | Standard chemotherapy |
Enzyme Inhibition
The compound's structural motifs suggest potential activity as enzyme inhibitors. Similar compounds have been evaluated for their ability to inhibit α-glucosidase, which is crucial in glucose metabolism. In vitro studies indicated that derivatives with piperidine and oxazole groups could effectively reduce enzyme activity .
Neuropharmacological Effects
Given the presence of piperidine and piperazine rings, this compound may also exhibit neuropharmacological effects. Compounds in this class have been studied for their interaction with neurotransmitter systems, particularly as potential anxiolytics or antidepressants. Research indicates that modifications in these structures can lead to significant changes in receptor binding affinity .
Case Studies
- Cytotoxicity in Cancer Models : A study highlighted the efficacy of a related compound in inducing cell cycle arrest in glioma cells through apoptosis mechanisms. Flow cytometry analyses confirmed the selective cytotoxicity towards cancer cells while sparing healthy cell lines .
- Enzyme Inhibition Studies : Another study reported on the synthesis of piperidine derivatives that demonstrated significant inhibition of α-glucosidase activity in vitro, suggesting potential applications in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
